3-(3-Ethoxybut-1-en-1-yl)-2,4,4-trimethylcyclohex-2-en-1-one
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Overview
Description
3-(3-Ethoxybut-1-en-1-yl)-2,4,4-trimethylcyclohex-2-en-1-one is an organic compound with a complex structure that includes a cyclohexene ring substituted with ethoxybutenyl and trimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethoxybut-1-en-1-yl)-2,4,4-trimethylcyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2,4,4-trimethylcyclohex-2-en-1-one with an ethoxybutenyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexene ring, facilitating the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethoxybut-1-en-1-yl)-2,4,4-trimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(3-Ethoxybut-1-en-1-yl)-2,4,4-trimethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3-Ethoxybut-1-en-1-yl)-2,4,4-trimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby altering metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol
- Iridoid monoterpenoids
Uniqueness
Compared to similar compounds, 3-(3-Ethoxybut-1-en-1-yl)-2,4,4-trimethylcyclohex-2-en-1-one is unique due to its specific structural features, such as the presence of both ethoxybutenyl and trimethyl groups on the cyclohexene ring. These structural characteristics confer distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
912655-40-4 |
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Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
3-(3-ethoxybut-1-enyl)-2,4,4-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C15H24O2/c1-6-17-11(2)7-8-13-12(3)14(16)9-10-15(13,4)5/h7-8,11H,6,9-10H2,1-5H3 |
InChI Key |
OKNKYYSTDBWYBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)C=CC1=C(C(=O)CCC1(C)C)C |
Origin of Product |
United States |
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